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1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

High-solids coatings Crosslinker efficiency Melamine-formaldehyde resin procurement

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated—commonly referred to as methylated melamine-formaldehyde (MF) resin—is a thermosetting amino resin crosslinker produced by reacting melamine with formaldehyde followed by etherification with methanol. It belongs to the alkylated amino resin class and is supplied as a liquid solution (typically ~84 wt.% in 1‑butanol) with a number-average molecular weight of approximately 432 Da and density of 1.157 g/mL at 25 °C.

Molecular Formula C4H8N6O
Molecular Weight 156.15 g/mol
CAS No. 68002-21-1
Cat. No. B3432636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
CAS68002-21-1
Molecular FormulaC4H8N6O
Molecular Weight156.15 g/mol
Structural Identifiers
SMILESC=O.C1(=NC(=NC(=N1)N)N)N
InChIInChI=1S/C3H6N6.CH2O/c4-1-7-2(5)9-3(6)8-1;1-2/h(H6,4,5,6,7,8,9);1H2
InChIKeyIVJISJACKSSFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated (CAS 68002-21-1) Procurement & Technical Baseline for Methylated Melamine-Formaldehyde Crosslinkers


1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated—commonly referred to as methylated melamine-formaldehyde (MF) resin—is a thermosetting amino resin crosslinker produced by reacting melamine with formaldehyde followed by etherification with methanol. It belongs to the alkylated amino resin class and is supplied as a liquid solution (typically ~84 wt.% in 1‑butanol) with a number-average molecular weight of approximately 432 Da and density of 1.157 g/mL at 25 °C . Note: CAS 68002‑21‑1 is registered by the U.S. FDA and EPA as the isobutylated derivative, while the methylated form is assigned CAS 68002‑20‑0 [1] [2]; however, multiple authoritative databases cross-reference both CAS numbers under the methylated polymer listing, and the two alkylation variants are often considered together in procurement contexts .

Why 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated Cannot Be Generically Substituted by Other Alkylated Melamine-Formaldehyde or Urea-Formaldehyde Resins


Alkylated melamine-formaldehyde resins share a common triazine‑formaldehyde backbone, yet their end-use performance diverges sharply depending on the alkylating alcohol (methanol vs. butanol/isobutanol), the degree of alkylation (highly methylated vs. partially methylated), and the residual methylol/imino functionality . Generic substitution without accounting for these structural variables leads to mismatched cure kinetics, altered film morphology, compromised water/solvent compatibility, and unpredictable formaldehyde release profiles. The quantitative evidence below demonstrates that the methylated, highly alkoxylated variant occupies a distinct performance envelope that cannot be replicated by partially methylated, butylated, or urea‑formaldehyde alternatives [1].

Quantitative Differentiation Evidence for 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated vs. Closest Analogs


Crosslinker Usage Efficiency: 50% Reduction in Resin Loading vs. n-Butylated and Isobutylated Melamine Resins at Equivalent Gloss and Hardness

A fully methylated melamine-formaldehyde resin (commercial grade MR-603 LF, CAS 68002-20-0) achieves equivalent gloss and hardness at a 50% lower usage quantity compared with traditional n-butylated or isobutylated melamine resins in the same coating application . This represents a direct, formulation-level efficiency gain that reduces raw material cost per unit of coating performance.

High-solids coatings Crosslinker efficiency Melamine-formaldehyde resin procurement

Cure Weight Loss and Blistering Tendency: Highly Methylated MF Resin Exhibits Significantly Lower Baking Weight Loss than Partially Methylated MF Resins

During the thermal curing of coil coatings, a highly methylated melamine-formaldehyde resin (commercial example: CYMEL® 325) exhibits substantially lower weight loss compared with partially methylated melamine-formaldehyde resins, resulting in reduced blistering tendency at higher film builds and lower formaldehyde content in baking volatiles . This advantage is attributed to the near-complete etherification of methylol groups, which minimizes self-condensation side reactions that generate volatile byproducts.

Coil coating Baking weight loss Blister resistance

Free Formaldehyde Content: Methylated MF Resins Achieve ≤0.3% Free Formaldehyde vs. Higher Levels in Conventional MF and Partially Methylated Grades

Methylated melamine-formaldehyde resins specifically engineered for low free formaldehyde (e.g., BEETLE® PT312, BE 312) deliver free formaldehyde levels of 0.2–0.3% [1] [2], a marked reduction compared with conventional, non-optimized MF resins. This is achieved through controlled methylation that caps residual methylol groups, preventing formaldehyde release during storage and early cure stages. In contrast, partially methylated resins with higher methylol content can exhibit substantially greater formaldehyde release during baking [3].

Low-formaldehyde crosslinker Regulatory compliance Paper coatings

Film Flexibility and Impact Resistance: Higher Degree of Methoxymethylation Delivers Superior Flexibility and Impact Resistance vs. Lower-Degree Methylated or Unmethylated MF Resins

In a systematic study of methylated melamine resins with controlled degrees of methoxymethylation, Ono and Tomita (1978) demonstrated that resins with a higher degree of methoxymethylation produce cured films with significantly greater flexibility and impact resistance compared with resins of lower methoxymethylation degree, while lower-degree resins yield higher hardness and solvent resistance [1]. This trade-off is reproducible in both alkyd and acrylic backbone systems and stems from the reduced self-condensation tendency of highly methoxymethylated resins, which yields a more uniform, less densely crosslinked network.

Coating flexibility Impact resistance Degree of methoxymethylation

Water Solubility and Aqueous Formulation Compatibility: Highly Methylated MF Resins Are Completely Water-Soluble, whereas Butylated MF Resins Are Water-Insoluble

Highly methylated melamine-formaldehyde resins, including the fully etherified hexamethoxymethylmelamine (HMMM) type, exhibit complete water solubility . In contrast, butylated and isobutylated MF resins are water-insoluble and require organic solvent-based formulations [1]. This solubility dichotomy arises from the hydrophilicity of methoxymethyl groups versus the hydrophobicity of butoxymethyl groups. Mixed ether (methyl/butyl) resins offer intermediate compatibility but cannot match the full water solubility of pure methylated grades.

Waterborne coatings Water solubility Melamine crosslinker selection

Film Surface Uniformity: Methylated MF Yields Homogeneous Through-Depth Crosslinker Distribution, whereas Butylated MF Stratifies to the Film Surface

In polyester-melamine cured films, methylated melamine-formaldehyde resin combined with a non-neutralized acid catalyst produces a uniform crosslinker concentration through the depth of the film. In contrast, butylated MF resin enriches at the film surface due to its lower surface tension relative to the polyester matrix and solvents [1]. This stratification alters the surface-to-bulk property balance: butylated systems yield a harder, more chemically resistant surface but may compromise bulk flexibility, while methylated systems provide homogeneous mechanical properties.

Film morphology Surface enrichment Crosslinker distribution

Validated Application Scenarios for 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated Based on Comparative Evidence


Waterborne High-Solids Industrial Coatings Requiring VOC Compliance and Complete Water Solubility

The quantitative evidence of complete water solubility of highly methylated MF resins [Section 3, Evidence 5] supports their use as the crosslinker of choice in waterborne alkyd, polyester, and acrylic industrial baking enamels. Unlike butylated alternatives that require organic co-solvents and contribute to VOC emissions, methylated grades enable 100% water-reducible formulations. The 50% usage reduction relative to butylated resins [Section 3, Evidence 1] further reduces the cost and environmental footprint of the crosslinker component. This scenario is validated for general industrial finishes, automotive OEM coatings, and metal furniture coatings governed by VOC directives .

Post-Formable Coil Coating Systems for Prefinished Metal (Can, Container, and Building Panel Stock)

The homogeneous through-depth crosslinker distribution of methylated MF [Section 3, Evidence 6] and the superior flexibility/impact resistance conferred by a high degree of methoxymethylation [Section 3, Evidence 4] make fully methylated MF resins the preferred crosslinker for coil coatings that must survive post-forming operations (bending, stamping, deep drawing). The lower bake weight loss and reduced blistering tendency [Section 3, Evidence 2] additionally enable higher film builds without solvent popping, a critical requirement for durable single-coat prefinished metal. Commercial grades such as CYMEL® 301 and CYMEL® 325 are specifically positioned for this application space .

Low-Formaldehyde Paper and Packaging Coatings for Food-Contact Compliance

Methylated MF resins engineered for low free formaldehyde (≤0.3%) [Section 3, Evidence 3] are applied in pigmented paper coatings to crosslink water-soluble binders (starch, CMC) while improving wet and dry print properties. The low free formaldehyde content is essential for compliance with food-contact regulations (21 CFR 175.300, 176.180) and analogous global standards. This application leverages the combination of water solubility and low formaldehyde emission that distinguishes optimized methylated grades from conventional MF resins [1].

High-Temperature Baking Enamels Where Crosslinker Efficiency Directly Reduces Formulation Cost

For high-temperature (120–150 °C) baking enamels based on hydroxyl-functional acrylic or polyester backbones, the 50% usage reduction of methylated MF vs. butylated alternatives [Section 3, Evidence 1] translates to measurable formulation cost savings. When combined with the fast cure response and high solids capability of highly methylated, monomeric grades (e.g., hexamethoxymethylmelamine type), procurement of a methylated MF crosslinker directly reduces the per-kilogram coating cost while maintaining hardness, gloss, and chemical resistance specifications .

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